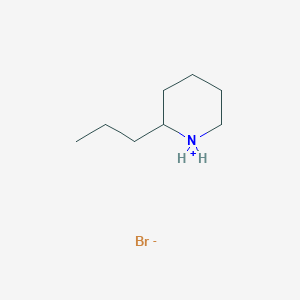

2-Propylpiperidin-1-ium;bromide

Beschreibung

2-Propylpiperidin-1-ium;bromide (systematic name: 2-(bromomethyl)-1-(propan-2-yl)piperidine hydrobromide) is a quaternary ammonium salt featuring a piperidine core substituted with a bromomethyl group and an isopropyl moiety. Its molecular formula is C₈H₁₈BrN, with a molecular weight of 208.14 g/mol . The compound is cataloged as a specialty chemical, though detailed safety data (e.g., toxicity, handling protocols) remain unspecified in publicly available literature . Structurally, the piperidine ring’s quaternization imparts cationic character, making it relevant for applications such as phase-transfer catalysis, surfactant synthesis, or intermediates in organic reactions. However, its pharmacological or biomedical utility is less documented compared to structurally related neuromuscular blocking agents like rocuronium or vecuronium bromide.

Eigenschaften

IUPAC Name |

2-propylpiperidin-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.BrH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMPAYPMHXMUAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC[NH2+]1.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-Propylpiperidin-1-ium;bromide with three classes of analogous compounds: neuromuscular blockers , simple quaternary ammonium salts , and piperidine derivatives . Key distinctions in structure, properties, and applications are highlighted.

Structural and Functional Comparison

Key Observations:

- Structural Complexity: Unlike rocuronium and vecuronium (which feature steroid-derived frameworks), 2-Propylpiperidin-1-ium;bromide has a simpler piperidine backbone.

- Pharmacological Relevance : Rocuronium and vecuronium are optimized for rapid neuromuscular blockade with hemodynamic stability , whereas 2-Propylpiperidin-1-ium;bromide lacks documented neuromuscular activity.

- Industrial vs. Clinical Use : Tetrabutylammonium bromide shares 2-Propylpiperidin-1-ium;bromide’s role in catalysis but differs in alkyl chain length, affecting solubility and reactivity.

Physicochemical Properties

| Property | 2-Propylpiperidin-1-ium;bromide | Rocuronium Bromide | Vecuronium Bromide | Tetrabutylammonium Bromide |

|---|---|---|---|---|

| Water Solubility | Moderate (inferred) | High | High | High |

| Stability | Stable under anhydrous conditions | Photodegradable | Stable in solution | Hygroscopic |

| Melting Point | Not reported | 160–165°C | 227–229°C | 103°C |

Insights:

- The high water solubility of rocuronium and vecuronium supports intravenous administration, whereas 2-Propylpiperidin-1-ium;bromide’s moderate solubility aligns with its use in organic solvents for catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.